molecular formula C11H15NO B3394333 (R)-3-(P-tolyl)morpholine CAS No. 1213118-87-6

(R)-3-(P-tolyl)morpholine

Cat. No. B3394333
CAS RN: 1213118-87-6
M. Wt: 177.24 g/mol
InChI Key: GVJDPIFKBRDIKX-NSHDSACASA-N
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Description

“®-3-(P-tolyl)morpholine” is a biochemical compound used for proteomics research . Its molecular formula is C11H15NO and has a molecular weight of 177.25 .


Synthesis Analysis

The synthesis of similar compounds, such as p-tolyl-siloxanes, involves the preparation of a stereoregular cyclic p-tolyl-siloxane with a Si–H group, followed by hydrosilylation of 1-octene, allyl glycol ethers, and alcohol or allylamine derivatives . This method is scalable and allows the target products to be obtained on a gram scale in 60–95% yields .


Molecular Structure Analysis

The molecular structure of “®-3-(P-tolyl)morpholine” is confirmed by a set of physicochemical methods of analysis, namely IR, ESI-HRMS, GPC, 1D and 2D 1H, 13C, and 29Si NMR experiments, and X-Ray diffraction .


Physical And Chemical Properties Analysis

“®-3-(P-tolyl)morpholine” appears as a light orange to yellow to green powder to crystal . It has a melting point range of 47.0 to 52.0 °C and is soluble in toluene .

Safety and Hazards

“®-3-(P-tolyl)morpholine” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

(3R)-3-(4-methylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJDPIFKBRDIKX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654134
Record name (3R)-3-(4-Methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1213118-87-6
Record name (3R)-3-(4-Methylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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